

Introduction: A Strategic Approach to Combating Antimicrobial Resistance

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Compound of Interest

Compound Name: *Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate*

Cat. No.: *B13607172*

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The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, creating an urgent need for novel therapeutic agents that can circumvent existing resistance mechanisms.[1] Among the many heterocyclic scaffolds explored in medicinal chemistry, the imidazole ring has emerged as a privileged structure due to its presence in numerous biologically active compounds.[2][3] Imidazole derivatives are known to exhibit a wide spectrum of pharmacological properties, including potent antifungal, antibacterial, antiviral, and anticancer activities.[2][4][5]

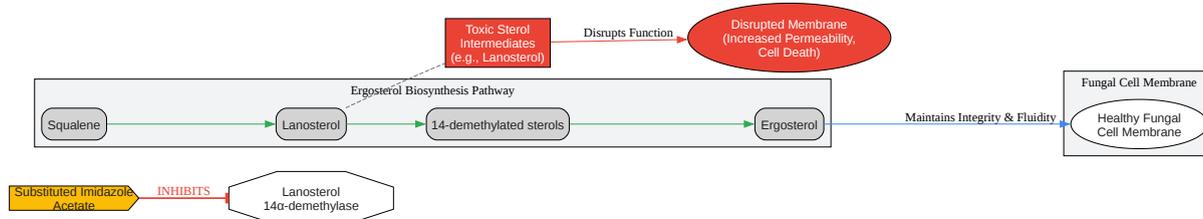
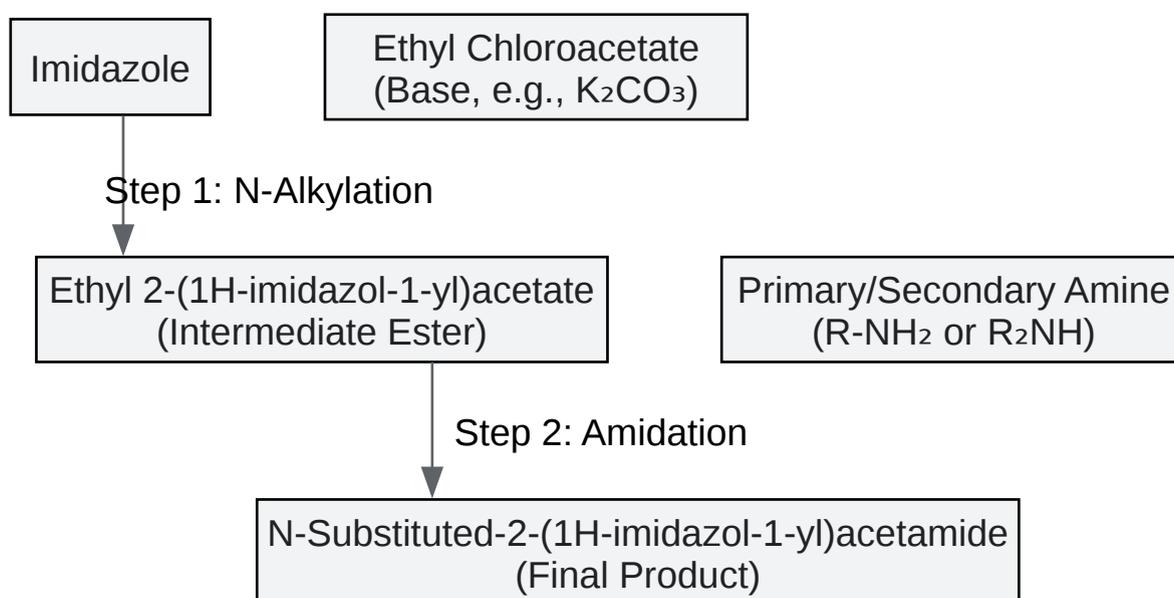
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, evaluation, and mechanistic understanding of a specific, promising class of these compounds: substituted imidazole acetates and their amide derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust, reproducible, and self-validating.

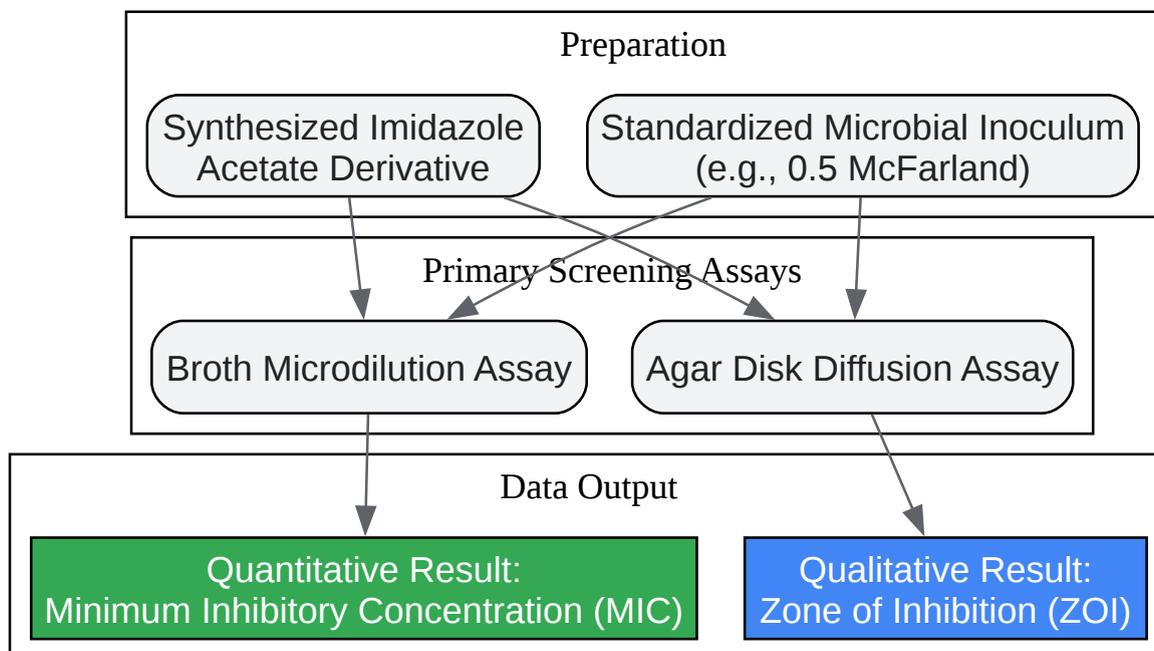
Section 1: Synthesis of N-Substituted Imidazole Acetamides

The core synthetic strategy involves a two-step process that is both efficient and versatile, allowing for the generation of a diverse library of compounds for screening. The general pathway begins with the N-alkylation of the imidazole core, followed by amidation with a selection of primary or secondary amines.

Synthetic Workflow Overview

The synthesis is typically achieved by first reacting the imidazole nucleus with an ethyl chloroacetate to form an intermediate imidazole ester. This ester is then reacted with a variety of amines to yield the desired N-substituted imidazole acetamide derivatives.[1][6] This modular approach allows for systematic modification of the terminal group, which is crucial for structure-activity relationship (SAR) studies.





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Sources

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